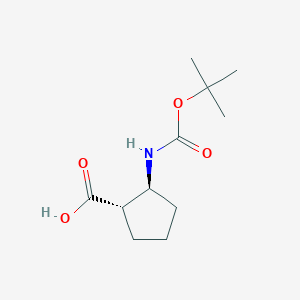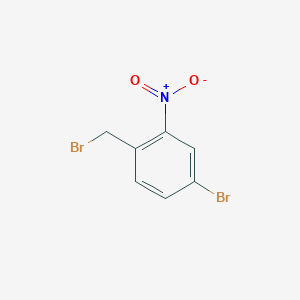
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid
Übersicht
Beschreibung
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Fmoc-Gruppe wird in der chemischen Synthese von Peptiden weit verbreitet eingesetzt . Sie ermöglicht eine sehr schnelle und hocheffiziente Synthese von Peptiden, auch von solchen mit beträchtlicher Größe und Komplexität . Dies macht es zu einer wertvollen Ressource für die Forschung in der postgenomischen Welt .
2. Mikrowellenbeschleunigte Synthese von cyclischen und disulfidreichen Proteinen Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-buttersäure wurde bei der mikrowellenbeschleunigten Synthese von cyclischen und disulfidreichen Proteinen verwendet . Dieses Verfahren ist effizient und vermeidet potenzielle Verzweigungen am Diaminlinker .
Synthese cyclischer Peptide
Die Verbindung wurde bei der Synthese cyclischer Peptide verwendet, wie z. B. dem prototypischen Möbius-Cyclotid Kalata B1 und dem Sonnenblumen-Trypsin-Inhibitor 1 (SFTI-1) . Das Kopf-Schwanz-cyclisierte Peptid wird über native chemische Ligation erhalten .
4. In-situ-Thioesterifizierung und native chemische Ligation Die Verbindung wurde bei der In-situ-Thioesterifizierung und nativen chemischen Ligation verwendet . Dieses Verfahren erzeugt den Thioester in situ und erhält schließlich das Kopf-Schwanz-cyclisierte Peptid .
5. Synthese langer und synthetisch anspruchsvoller linearer Sequenzen Die Verbindung wurde bei der Synthese langer und synthetisch anspruchsvoller linearer Sequenzen verwendet
Wirkmechanismus
Target of Action
The primary target of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is the amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .
Mode of Action
Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid acts by protecting the amino group of an amino acid during peptide synthesis . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is integrated into current synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is the formation of peptide bonds . By protecting the amino group, the compound allows for the controlled formation of these bonds, enabling the synthesis of complex peptides .
Action Environment
The action of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is influenced by the chemical environment in which it is used. Factors such as pH, temperature, and the presence of other reactants can all impact the compound’s efficacy and stability .
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-24(29)14-17(13-16-9-11-18(12-10-16)27(31)32)26-25(30)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,26,30)(H,28,29)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBORLQMDGYDDBJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141066 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-88-9 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















